molecular formula C24H28FN5O3 B4610886 2-(1-{[4-(2-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide

2-(1-{[4-(2-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide

Cat. No.: B4610886
M. Wt: 453.5 g/mol
InChI Key: HQOMRNHCIPJKBU-UHFFFAOYSA-N
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Description

2-(1-{[4-(2-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, an acetyl group, and a phenylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-[1-[2-[4-(2-fluorophenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN5O3/c25-19-8-4-5-9-20(19)29-14-12-28(13-15-29)17-23(32)30-11-10-26-24(33)21(30)16-22(31)27-18-6-2-1-3-7-18/h1-9,21H,10-17H2,(H,26,33)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOMRNHCIPJKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[4-(2-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 1-(2-fluorophenyl)piperazine with an appropriate acylating agent to introduce the acetyl group. This intermediate is then reacted with N-phenylacetamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[4-(2-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(1-{[4-(2-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{[4-(2-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorophenyl)piperazine: Shares the fluorophenyl-piperazine core but lacks the acetyl and phenylacetamide groups.

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide: Similar structure with a methoxy group instead of a fluorine atom.

    2- [4- (2-Fluorophenyl)-1-piperazinyl]-N- (1,3-thiazol-2-yl)propanamide: Contains a thiazole ring instead of the phenylacetamide moiety

Uniqueness

The uniqueness of 2-(1-{[4-(2-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to certain targets, while the acetyl and phenylacetamide groups contribute to its overall stability and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-{[4-(2-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(1-{[4-(2-fluorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide

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